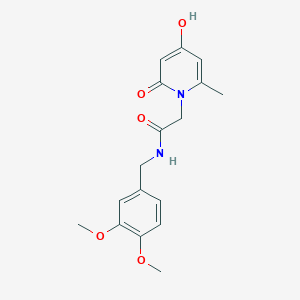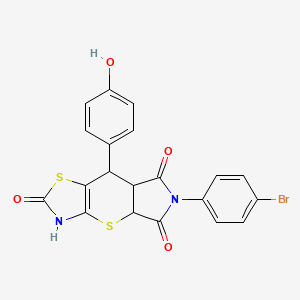
N-(3,4-dimethoxybenzyl)-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxybenzyl)-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide, also known by its chemical formula C18H18N2O5, is a complex organic compound. Let’s break down its structure:
- The benzyl group (C6H5CH2) is attached to the nitrogen atom.
- The pyridine ring (C5H4N) contains a hydroxyl group (OH) and a methyl group (CH3).
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- Industrial production methods typically involve large-scale synthesis using optimized conditions.
- Solvent choice, temperature, and catalysts play crucial roles in achieving high yields.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, converting the hydroxyl group to a carbonyl group.
Reduction: Reduction of the pyridine ring may yield a saturated derivative.
Substitution: The benzyl group can be substituted with other functional groups.
Oxidation: Reagents like potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic media.
Reduction: Sodium borohydride (NaBH) or hydrogen gas (H) with a suitable catalyst.
Substitution: Various nucleophiles (e.g., amines, halides) under appropriate conditions.
- Oxidation: Formation of the corresponding carboxylic acid.
- Reduction: Saturated derivative of the pyridine ring.
- Substitution: Benzyl group substitution products.
Scientific Research Applications
Medicine: Investigated for potential therapeutic effects due to its structural resemblance to certain natural products.
Chemical Biology: Used as a probe to study specific biological pathways.
Industry: Limited applications due to its complexity.
Mechanism of Action
Molecular Targets: Interaction with specific receptors or enzymes.
Pathways: Modulation of cellular signaling pathways.
Comparison with Similar Compounds
Unique Features: Its combination of benzyl and pyridine moieties sets it apart.
Similar Compounds: Related compounds include other pyridine derivatives and benzyl-substituted molecules.
Properties
Molecular Formula |
C17H20N2O5 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetamide |
InChI |
InChI=1S/C17H20N2O5/c1-11-6-13(20)8-17(22)19(11)10-16(21)18-9-12-4-5-14(23-2)15(7-12)24-3/h4-8,20H,9-10H2,1-3H3,(H,18,21) |
InChI Key |
MYDZQKNFGJWDIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1CC(=O)NCC2=CC(=C(C=C2)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



}-N-(2-methoxyphe nyl)acetamide](/img/structure/B12155923.png)

![2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)a cetamide](/img/structure/B12155933.png)


![N-(3-chloro-2-methylphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]py rimidin-2-ylthio))acetamide](/img/structure/B12155937.png)


![5-(4-Chlorophenyl)-7-ethoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12155965.png)
![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12155980.png)
![2-{[(3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoic acid](/img/structure/B12155994.png)
![5-[4-(Benzyloxy)-3-methoxyphenyl]-9-chloro-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12155999.png)
![2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B12156007.png)
